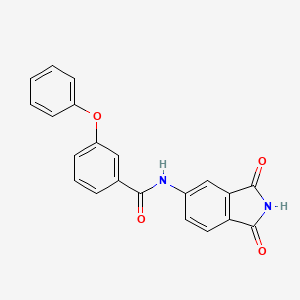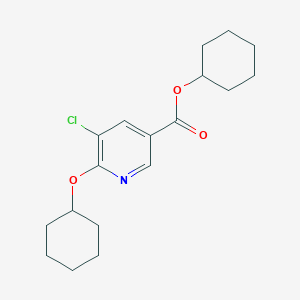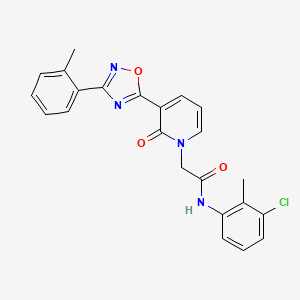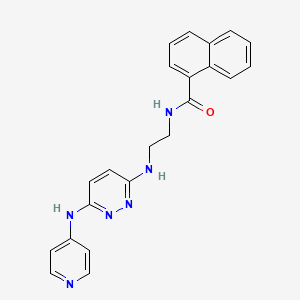![molecular formula C12H12Cl2 B2974773 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287300-60-9](/img/structure/B2974773.png)
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane, also known as CP55940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound has been found to have a high affinity for cannabinoid receptors in the brain and has been shown to have a range of effects on the nervous system.
作用機序
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane acts as a potent agonist at both CB1 and CB2 cannabinoid receptors in the brain, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. By activating these receptors, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane can modulate the release of neurotransmitters and other signaling molecules in the brain, leading to a range of effects on the nervous system.
Biochemical and Physiological Effects:
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been found to have a range of biochemical and physiological effects in preclinical studies. In addition to its analgesic and neuroprotective effects, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been shown to have anti-inflammatory effects, reduce oxidative stress, and modulate immune function. However, it is important to note that many of these effects have only been observed in animal models, and further research is needed to determine whether they are relevant to human physiology.
実験室実験の利点と制限
One advantage of using 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane in laboratory experiments is its high potency and specificity for cannabinoid receptors, which allows for precise modulation of these signaling pathways. Additionally, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been extensively studied in preclinical models, making it a well-characterized compound for research purposes. However, one limitation of using 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane is its potential for off-target effects, as it may interact with other receptors or signaling pathways in addition to cannabinoid receptors.
将来の方向性
There are several future directions for research on 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane and related compounds. One area of interest is the development of more selective agonists for CB1 and CB2 receptors, which could potentially reduce the risk of off-target effects. Additionally, further research is needed to determine the safety and efficacy of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane in human subjects, as many of the studies to date have only been conducted in animal models. Finally, there is potential for the development of novel therapeutic applications of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane, such as in the treatment of neurodegenerative diseases or as an adjuvant therapy for cancer.
合成法
The synthesis of 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane involves a multi-step process that starts with the reaction of 1,3-cyclohexadiene with acetylene to produce the bicyclo[1.1.1]pentane ring system. This intermediate is then reacted with chloromethyl chloride and 3-chlorophenyl magnesium bromide to produce the final product.
科学的研究の応用
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. In preclinical studies, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been shown to have potent analgesic effects, with greater efficacy than morphine in some cases. Additionally, 1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions.
特性
IUPAC Name |
1-(chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-2-1-3-10(14)4-9/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOODYVSOMBCLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=CC=C3)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(3-chlorophenyl)bicyclo[1.1.1]pentane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2974691.png)
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)


![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2974701.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2974702.png)
![3-[(4-allylpiperazino)carbonyl]-6-butylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2974703.png)
![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)
![N-cyclohexyl-3-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2974705.png)
![N'-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2974707.png)

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-propionic acid](/img/structure/B2974709.png)

![3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2974713.png)